6-Chloro-pyridazine-3-carbaldehyde oxime

Overview

Description

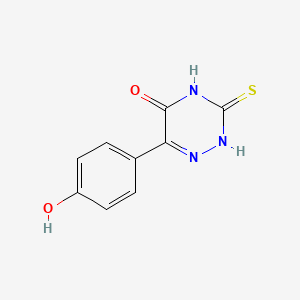

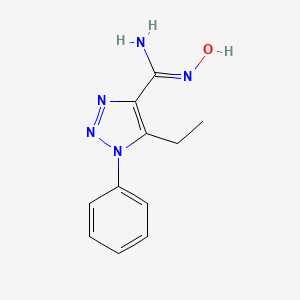

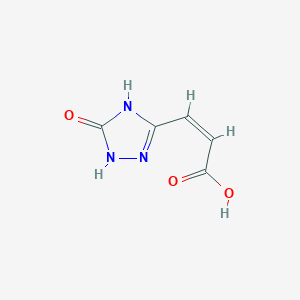

“6-Chloro-pyridazine-3-carbaldehyde oxime” is a chemical compound with the molecular formula C5H4ClN3O . It is a derivative of 6-chloropyridazine-3-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 142.54 g/mol, a topological polar surface area of 42.8 Ų, and a complexity of 109 . It also has a density of 1.4±0.1 g/cm³, a boiling point of 334.6±22.0 °C at 760 mmHg, and a flash point of 156.2±22.3 °C .Scientific Research Applications

Synthesis and Derivative Development

- Novel Synthesis Approaches : The preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes and their use in synthesizing heterocyclic chalcones and dipyrazolopyridines demonstrate innovative synthesis pathways. These compounds have potential applications in material science and pharmaceutical chemistry due to their unique structural features (Quiroga et al., 2010).

- One-step Synthesis Method : A one-step synthesis of 6-chloropyridine-3-carbaldehyde showcases a method for producing high-purity products at high yields, which could streamline the production of pharmaceuticals and research chemicals (Lin Yuan-bin, 2007).

- Chemical Modification and Applications : The transformation of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes into various derivatives indicates the versatility of these compounds for further chemical modification, potentially leading to new materials or pharmaceuticals (Vilkauskaitė et al., 2011).

Potential Applications

- Material Science and Engineering : Research into the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes opens avenues for developing new materials with potential applications in electronics, coatings, and other engineering fields (Brooks et al., 2010).

- Biological and Pharmaceutical Research : The isolation of novel compounds from mangrove-derived actinomycete Jishengella endophytica, including derivatives similar to 6-Chloro-pyridazine-3-carbaldehyde oxime, demonstrates the potential for discovering new bioactive substances with applications in drug discovery and development (Wang et al., 2014).

Mechanism of Action

Target of Action

The compound “6-Chloro-pyridazine-3-carbaldehyde oxime” belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many pyridazine derivatives have been shown to affect a range of biological targets and physiological effects .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Some pyridazine derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .

Properties

IUPAC Name |

(NE)-N-[(6-chloropyridazin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-2-1-4(3-7-10)8-9-5/h1-3,10H/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSTWAWXGCXWFN-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NN=C1/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)